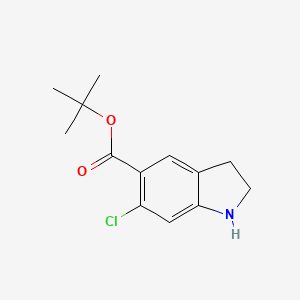
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and has a unique chemical structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes and signaling pathways in the body. For example, one study reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators in the body. Another study suggested that this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects in the body. For example, one study reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. Another study suggested that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate reduces the production of inflammatory mediators in the body, which can help to alleviate inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells and other disease targets, while having minimal effects on healthy cells. However, one limitation of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate and its potential applications in various fields of science.
Synthesemethoden
The synthesis of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate involves the reaction of indole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction is carried out at room temperature and the final product is obtained after purification through column chromatography. This method has been reported in several research articles and is considered an efficient way to synthesize Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate exhibits significant anti-cancer activity against various types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its antimicrobial and antiviral properties.
Eigenschaften
IUPAC Name |
tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)9-6-8-4-5-15-11(8)7-10(9)14/h6-7,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAVMHAPSSECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)
![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
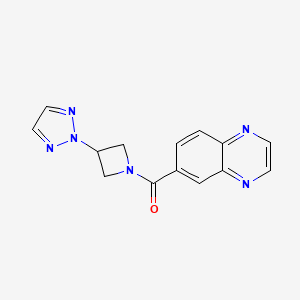
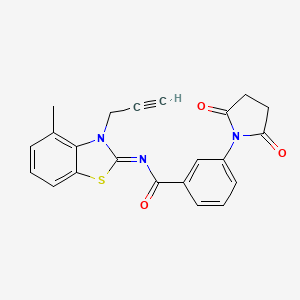
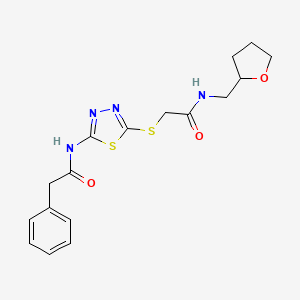
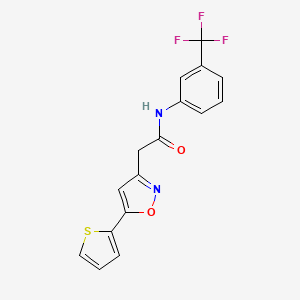
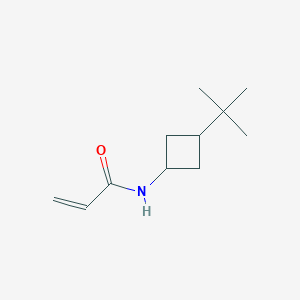
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)
![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

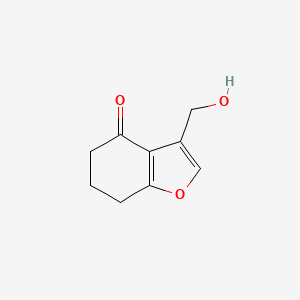
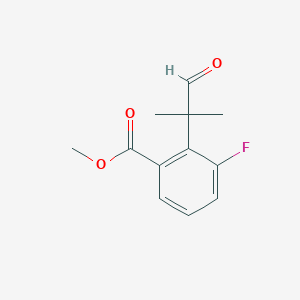
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)